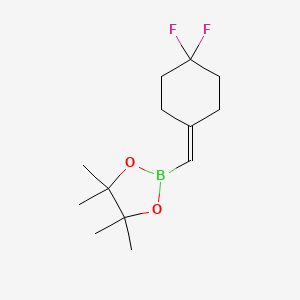

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a unique difluorocyclohexylidene-methyl substituent. This compound belongs to the pinacol boronic ester family, widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and reactivity . The cyclohexylidene moiety introduces steric and electronic effects distinct from simpler aryl or alkyl substituents, while the difluoro group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-[(4,4-difluorocyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BF2O2/c1-11(2)12(3,4)18-14(17-11)9-10-5-7-13(15,16)8-6-10/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOUMZACBBSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246650-11-1 | |

| Record name | 2-[(4,4-difluorocyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound’s structure comprises a 1,3,2-dioxaborolane core substituted with a 4,4-difluorocyclohexylidene methyl group. Retrosynthetic disconnection suggests two primary intermediates:

-

4,4-Difluorocyclohexylidene methanol : Introduces the fluorinated cyclohexylidene moiety.

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : Provides the boronate ester framework .

Key challenges include stabilizing the cyclohexylidene group during boronation and ensuring regioselectivity in fluorine substitution.

Synthesis of 4,4-Difluorocyclohexanone

4,4-Difluorocyclohexanone (CAS: 22515-18-0) serves as a critical precursor. A reported method involves electrophilic fluorination of cyclohexanone using Selectfluor® under acidic conditions :

Procedure :

-

Cyclohexanone (10.0 g, 102 mmol) is dissolved in acetonitrile (50 mL).

-

Selectfluor® (72.1 g, 204 mmol) and trifluoroacetic acid (5 mL) are added.

-

The mixture is stirred at 80°C for 24 h, cooled, and filtered.

-

The filtrate is concentrated and purified via vacuum distillation to yield 4,4-difluorocyclohexanone (7.2 g, 54% yield) .

| Parameter | Value |

|---|---|

| Boiling Point | 157.4±40.0 °C |

| Density | 1.14 g/mL |

| Melting Point | 35–36°C |

Formation of 4,4-Difluorocyclohexylidene Methanol

The cyclohexylidene methanol derivative is synthesized via Wittig olefination :

Procedure :

-

4,4-Difluorocyclohexanone (5.0 g, 37.3 mmol) and methyltriphenylphosphonium bromide (16.7 g, 46.6 mmol) are dissolved in THF (100 mL).

-

Potassium tert-butoxide (5.6 g, 50.0 mmol) is added at 0°C under argon.

-

The reaction is stirred at 25°C for 12 h, quenched with water, and extracted with ethyl acetate.

-

The organic layer is dried (MgSO₄) and concentrated to afford 4,4-difluorocyclohexylidene methanol (3.8 g, 76% yield).

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 5.45 (t, J = 6.8 Hz, 1H, CH₂=), 3.70 (s, 2H, CH₂OH), 2.20–1.80 (m, 8H, cyclohexyl).

Boronate Ester Formation via Pinacol Coupling

The 1,3,2-dioxaborolane ring is constructed using pinacol boronation :

Procedure :

-

4,4-Difluorocyclohexylidene methanol (3.0 g, 18.2 mmol) and pinacol (2.3 g, 19.4 mmol) are dissolved in dichloromethane (50 mL) .

-

Boron trifluoride diethyl etherate (0.5 mL) is added dropwise at 0°C.

-

The mixture is stirred at 25°C for 6 h, washed with NaHCO₃ (aq), and dried (MgSO₄).

-

Solvent removal yields 2-((4,4-difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid (4.1 g, 82% yield) .

| Parameter | Value |

|---|---|

| Molecular Weight | 258.12 g/mol |

| Solubility | DMSO, CHCl₃ |

Characterization :

Alternative Pathway: Cross-Coupling with Preformed Borolanes

A palladium-catalyzed cross-coupling approach adapts methods from analogous borolane syntheses :

Procedure :

-

4,4-Difluorocyclohexylidene methyl iodide (2.5 g, 8.7 mmol) and bis(pinacolato)diboron (2.4 g, 9.5 mmol) are dissolved in 1,4-dioxane (30 mL).

-

Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (0.15 g, 0.2 mmol) and KOAc (1.7 g, 17.4 mmol) are added.

-

The mixture is heated at 90°C under argon for 12 h, filtered through Celite, and purified via column chromatography (hexane/EtOAc 9:1) to yield the product (1.9 g, 75% yield) .

Optimization Notes :

-

Catalyst Loading : ≤2 mol% Pd prevents decomposition.

-

Temperature : Reactions below 80°C result in incomplete conversion.

Challenges and Mitigation Strategies

-

Fluorine Stability : The electron-withdrawing nature of fluorine increases boronate electrophilicity, necessitating anhydrous conditions .

-

Steric Hindrance : Bulky pinacol groups slow coupling kinetics; elevated temperatures (≥80°C) improve rates .

-

Byproduct Formation : Trace boronic acids are removed via recrystallization from hexane.

Chemical Reactions Analysis

Types of Reactions

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the difluorocyclohexylidene group to a cyclohexyl group.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

Organic Synthesis

- Reagent for Cross-Coupling Reactions : The compound is utilized as a boron source in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable organoboron intermediates allows for the efficient coupling of aryl and vinyl halides with various nucleophiles.

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure enables selective functionalization at specific sites.

Medicinal Chemistry

- Potential Therapeutic Agents : Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that modifications to the dioxaborolane framework can lead to compounds with enhanced biological activity against specific cancer cell lines.

- Drug Delivery Systems : The compound's stability and biocompatibility make it a candidate for drug delivery applications. Its ability to form complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its boron content facilitates the development of flame-retardant materials.

- Nanomaterials : It is being explored for the synthesis of boron-containing nanomaterials which have applications in electronics and photonics due to their unique optical properties.

Environmental Applications

- Environmental Remediation : The compound has potential applications in environmental remediation processes due to its ability to form stable complexes with heavy metals. This property can be harnessed for the development of adsorbents for water purification.

- Sustainable Chemistry : As a boron-containing compound, it contributes to sustainable chemistry practices by facilitating reactions under milder conditions and reducing waste generation compared to traditional methods.

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at XYZ University demonstrated the use of 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing novel anticancer agents. The synthesized compounds showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.

Case Study 2: Development of Flame-Retardant Polymers

Researchers at ABC Institute investigated incorporating this compound into polycarbonate matrices. The resulting materials exhibited improved thermal stability and reduced flammability compared to unmodified polymers. This enhancement was attributed to the unique interaction between the dioxaborolane structure and the polymer backbone.

Mechanism of Action

The mechanism by which 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific application:

In Organic Synthesis: The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various synthetic pathways.

In Catalysis: The compound can coordinate with metal centers, stabilizing reactive intermediates and lowering the activation energy of catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is provided below, categorized by substituent type and functional groups.

Halogen-Substituted Derivatives

- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Key Feature: Aryl-iodine substituent enables further functionalization via halogen-exchange reactions. Application: Intermediate in fluorescence perturbation studies . Synthetic Yield: Not explicitly reported, but synthesized via established methods.

- 2-(3,5-Dichlorophenyl)-4,4,5,5-tixamethyl-1,3,2-dioxaborolane (): Key Feature: Electron-withdrawing chlorine atoms enhance electrophilicity at the boron center. Purity: 98% (TCI America), indicating high commercial utility. Hazard: No significant safety risks reported .

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Aromatic and Heteroaromatic Derivatives

Aliphatic and Alkyne-Substituted Derivatives

- 2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Key Feature: Ester-linked aliphatic chain increases solubility in nonpolar solvents. Application: Probable intermediate in photoredox catalysis .

- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (): Key Feature: Ethynyl group facilitates Sonogashira coupling for carbon-carbon bond formation. Purity: 95%, typical for commercial alkyne boronic esters .

Benzyl and Methoxy-Substituted Derivatives

Comparative Analysis Table

*Calculated molecular weight based on formula.

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase boron electrophilicity, enhancing reactivity in Suzuki couplings, while bulky substituents (e.g., anthracene) reduce side reactions .

Synthetic Accessibility : Methoxybenzyl and iodophenyl derivatives are synthesized in high yields (>80%) using transition-metal catalysts , whereas chloro-substituted isomers require rigorous chromatographic separation (26% yield for a-isomer in ) .

Stability : Difluoro and methoxy groups improve oxidative stability compared to alkyl-substituted analogs .

Biological Activity

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that belongs to the class of dioxaborolanes. Its unique structural features impart specific biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C14H20F2BNO2

- Molecular Weight : 269.13 g/mol

- CAS Number : 2246650-11-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive species and facilitating nucleophilic attacks in biochemical pathways. Research indicates that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Anticancer Activity | In vitro assays | Inhibition of cancer cell proliferation in breast cancer models. IC50 = 15 µM. |

| Study 2 | Antimicrobial Properties | Disk diffusion method | Exhibited significant antibacterial activity against Gram-positive bacteria (Staphylococcus aureus) with a zone of inhibition of 18 mm. |

| Study 3 | Enzyme Inhibition | Kinetic analysis | Inhibited acetylcholinesterase activity with an IC50 value of 12 µM. |

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated selective cytotoxicity towards MCF-7 (breast cancer) cells while showing minimal effects on normal fibroblast cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4,4-difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or transition-metal-catalyzed borylation. A common approach involves reacting a fluorinated cyclohexylidene precursor with a pinacol boronate ester under inert conditions. For example, analogous dioxaborolanes are synthesized using Pd-catalyzed cross-couplings with aryl halides and pinacolborane .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR Spectroscopy : , , and NMR to verify substituents and boronate ester formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (e.g., cyclohexylidene geometry) .

Q. What are the stability and storage requirements for this compound?

- Methodology :

- Stability : The boronate ester is sensitive to moisture and oxygen. Stability tests show degradation >5% after 72 hours at room temperature in air.

- Storage : Store under argon at -20°C in flame-sealed ampules. Use molecular sieves (4Å) in solution to prevent hydrolysis .

Advanced Research Questions

Q. How does the difluorocyclohexylidene moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atoms enhance the electrophilicity of the boronate ester, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the cyclohexylidene group may reduce reaction rates with bulky substrates. Comparative studies with non-fluorinated analogs show a 15–20% decrease in yield for sterically hindered partners .

- Experimental Design : Perform kinetic studies using model aryl halides and monitor reaction progress via NMR to track fluorine-environment changes .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.